molecular formula C11H17N5 B11738705 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11738705
M. Wt: 219.29 g/mol
InChI Key: HNUGYFGEHMQKJY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups, connected via a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazole-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
  • 1,3-dimethyl-1H-pyrazole-5-amine
  • N-methyl-1,3-dimethyl-1H-pyrazole-5-amine

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-10(15(3)13-8)7-12-11-6-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3

InChI Key

HNUGYFGEHMQKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CC(=NN2C)C)C

Origin of Product

United States

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